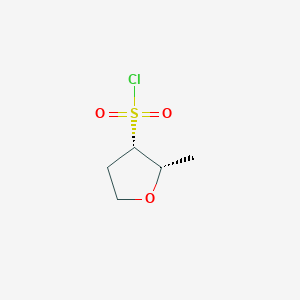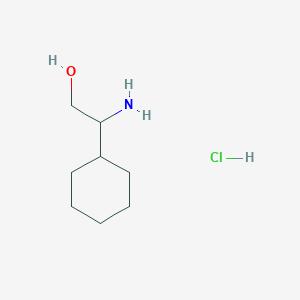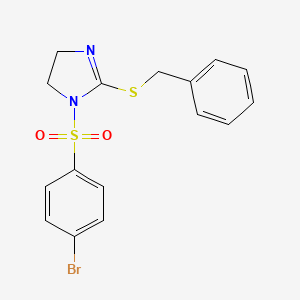
N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide, also known as NBNC, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it an excellent tool for studying various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research has demonstrated methodologies for synthesizing benzothiazole derivatives and their chemical reactivity. For instance, Aleksandrov et al. (2017) explored the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride followed by oxidation, highlighting the potential for electrophilic substitution reactions (А. Aleksandrov & М. М. El’chaninov, 2017). Similarly, El’chaninov et al. (2018) synthesized 2-(furan-2-yl)naphtho[2,1-d][1,3]thiazole, providing insights into its structure and electrophilic substitution capabilities (A. Aleksandrov, M. M. El’chaninov & V. F. Stepanov, 2018).
Biological and Pharmacological Applications
Benzothiazole derivatives have been explored for their potential biological and pharmacological activities. A study by Evren et al. (2020) synthesized novel N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial activity, indicating the potential for such compounds in antimicrobial treatments (A. Evren, L. Yurttaş & Meral Yılmaz-Cankilic, 2020). Additionally, Kauerová et al. (2016) assessed the anticancer effects of nitro-substituted hydroxynaphthanilides, finding significant antiproliferative and pro-apoptotic effects against cancer cell lines, which suggests the utility of benzothiazole analogues in cancer research (T. Kauerová, J. Kos, T. Goněc, J. Jampílek & P. Kollar, 2016).
Sensing Applications
The development of chemosensors based on benzothiazole derivatives represents another area of application. Vijayakumar et al. (2020) synthesized a naphthalene-based chemosensor that exhibited selective sensing of fluoride ions, demonstrating the potential of benzothiazole-related compounds in environmental monitoring and analytical chemistry (V. Vijayakumar, A. Karuppusamy, P. Kannan & P. Nagaraaj, 2020).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that this compound may also target Mycobacterium tuberculosis.
Mode of Action
tuberculosis , suggesting that this compound may also interact with the bacterial cells to inhibit their growth.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may inhibit the growth of M. tuberculosis at the molecular and cellular levels.
Propiedades
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(14-7-3-5-11-4-1-2-6-13(11)14)20-18-19-15-9-8-12(21(23)24)10-16(15)25-18/h1-10H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZPHSZYGPAAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-fluorophenoxy)-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2627375.png)
![1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2627377.png)

![2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2627382.png)






![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2627390.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2627392.png)